molecular formula C19H22N2O B8196432 (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No. B8196432
M. Wt: 294.4 g/mol
InChI Key: HJHMNYMYKJKHGA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole involves the condensation of 2-(6-Benzylpyridin-2-yl)acetaldehyde with tert-butyl hydroxylamine followed by cyclization with acetic anhydride.

Starting Materials
2-(6-Benzylpyridin-2-yl)acetaldehyde, tert-butyl hydroxylamine, acetic anhydride

Reaction
Step 1: Condensation of 2-(6-Benzylpyridin-2-yl)acetaldehyde with tert-butyl hydroxylamine in the presence of a catalyst such as sodium acetate to form the corresponding oxime., Step 2: Cyclization of the oxime with acetic anhydride in the presence of a base such as pyridine to form (S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole.

properties

IUPAC Name

(4S)-2-(6-benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)17-13-22-18(21-17)16-11-7-10-15(20-16)12-14-8-5-4-6-9-14/h4-11,17H,12-13H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHMNYMYKJKHGA-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

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